molecular formula C10H7BrN2O B1611162 Ethanone, 2-bromo-1-(2-quinoxalinyl)- CAS No. 35970-57-1

Ethanone, 2-bromo-1-(2-quinoxalinyl)-

Cat. No.: B1611162
CAS No.: 35970-57-1
M. Wt: 251.08 g/mol
InChI Key: HRIXVUVGGDZTQE-UHFFFAOYSA-N
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Description

Ethanone, 2-bromo-1-(2-quinoxalinyl)- is a chemical compound with the molecular formula C10H8BrN3O. It is known for its unique structure, which includes a quinoxaline ring attached to a bromo-substituted ethanone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-bromo-1-(2-quinoxalinyl)- typically involves the reaction of 2-quinoxalinecarboxaldehyde with bromoacetone under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like ethanol. The mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-bromo-1-(2-quinoxalinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethanone, 2-bromo-1-(2-quinoxalinyl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanone, 2-bromo-1-(2-quinoxalinyl)- involves its interaction with specific molecular targets and pathways. The quinoxaline ring can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological processes, such as cell proliferation and apoptosis. The bromo-substituted ethanone group may also contribute to the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • Ethanone, 2-bromo-1-(2-hydroxyphenyl)-
  • Ethanone, 2-bromo-1-(2,3,5,6-tetramethylphenyl)-
  • Ethanone, 2-bromo-1-(2-bromo-5-methoxyphenyl)-
  • Ethanone, 2-bromo-1-(2-methylcyclohexyl)-
  • Ethanone, 2-bromo-1-(2-iodophenyl)-

Uniqueness

Ethanone, 2-bromo-1-(2-quinoxalinyl)- is unique due to the presence of the quinoxaline ring, which imparts distinct chemical and biological properties. This ring structure is known for its versatility and potential for various modifications, making the compound a valuable intermediate in synthetic chemistry and drug development .

Properties

IUPAC Name

2-bromo-1-quinoxalin-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O/c11-5-10(14)9-6-12-7-3-1-2-4-8(7)13-9/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRIXVUVGGDZTQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00510174
Record name 2-Bromo-1-(quinoxalin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00510174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35970-57-1
Record name 2-Bromo-1-(quinoxalin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00510174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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